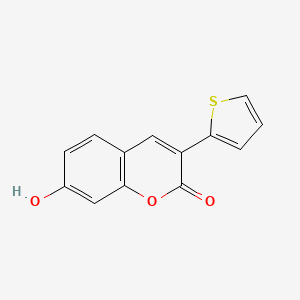
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 7th position and a thienyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbelliferone (7-Hydroxycoumarin): Similar structure but lacks the thienyl group.
Herniarin (7-Methoxycoumarin): Similar structure with a methoxy group instead of a hydroxy group.
Coumarin: Basic structure without any substituents at the 7th or 3rd positions.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
91805-21-9 |
|---|---|
Formule moléculaire |
C13H8O3S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
7-hydroxy-3-thiophen-2-ylchromen-2-one |
InChI |
InChI=1S/C13H8O3S/c14-9-4-3-8-6-10(12-2-1-5-17-12)13(15)16-11(8)7-9/h1-7,14H |
Clé InChI |
OIZFJFDOAJYKCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















